N,N,4-Triphenyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
23353-02-8 |
|---|---|
Molecular Formula |
C21H16N2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N,4-triphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-20)23(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI Key |
LQFGBQNMJQKJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of N,n,4 Triphenyl 1,3 Thiazol 2 Amine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N,4-Triphenyl-1,3-thiazol-2-amine Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon and hydrogen framework of this compound.
¹H NMR: In the proton NMR spectrum, the aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic environment of each phenyl group. The single proton on the thiazole (B1198619) ring is also expected in the aromatic region, with its specific shift dependent on the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbon atoms of the phenyl rings resonate in the characteristic aromatic region of approximately δ 120-140 ppm. The carbon atoms of the thiazole ring exhibit distinct chemical shifts; for instance, the carbon atom adjacent to both the sulfur and nitrogen atoms (C2) would be significantly downfield due to the influence of these heteroatoms. A related compound, N-tert-butyl-4-phenyl-thiazol-2-amine, shows the thiazole carbon signals at specific ppm values which can be used for comparative analysis. spectrabase.com In some 1,3,4-thiadiazole (B1197879) derivatives, the carbon atom adjacent to the secondary amine is shifted downfield to a range of 163.77 and 169.01 ppm. dergipark.org.tr
Infrared (IR) Spectroscopy for Functional Group Analysis in this compound
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound.
The IR spectrum of this compound is expected to display several key absorption bands. The C-N stretching vibration of the aromatic amine is typically observed in the region of 1335-1250 cm⁻¹. orgchemboulder.com The C=N stretching vibration within the thiazole ring will likely appear in the 1610-1590 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the phenyl rings will also contribute to this region. The C-S stretching vibration of the thiazole ring is generally found at lower wavenumbers, often in the 700-600 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern can be complex but is expected to show characteristic losses. For instance, cleavage of the N-phenyl bonds could lead to fragments corresponding to the diphenylamino group or the 4-phenyl-1,3-thiazol-2-amine core. Fragmentation of the thiazole ring itself is also possible, leading to smaller, characteristic ions. researchgate.net The fragmentation of similar thiazole compounds often involves the opening of the thiazole ring and subsequent loss of small molecules. researchgate.net
X-ray Diffraction Studies of this compound and its Crystal Structures
In related thiazole derivatives, X-ray diffraction studies have revealed nearly planar thiazole and pyrimidine (B1678525) rings, with specific dihedral angles between the rings. nih.gov The bond lengths within the thiazole ring, such as the S-C and C-N bonds, can be accurately measured and compared to typical values for single and double bonds, confirming the aromatic character of the ring. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice, can also be identified. For a similar compound, weak intermolecular N—H⋯N interactions were observed, linking pairs of molecules into centrosymmetric dimers. nih.gov
Comprehensive Vibrational Spectroscopy of this compound
A comprehensive vibrational analysis, combining both IR and Raman spectroscopy, offers a more complete picture of the molecular vibrations of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that involve a change in polarizability.
In addition to the IR bands already discussed, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl rings and the C-S vibrations of the thiazole ring, which are often weak in the IR spectrum. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and modes, which can then be compared with the experimental IR and Raman spectra to provide a detailed assignment of the observed bands. Such studies have been performed on similar thiazole derivatives to elucidate their vibrational properties. nih.gov
Reactivity and Mechanistic Investigations of N,n,4 Triphenyl 1,3 Thiazol 2 Amine
Electrophilic and Nucleophilic Reactions of the N,N,4-Triphenyl-1,3-thiazol-2-amine Amine Moiety
The exocyclic amine group in this compound, being a tertiary amine with two phenyl substituents, exhibits distinct reactivity towards electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom is delocalized into the two phenyl rings, which modulates its nucleophilicity.
Nucleophilic Reactions: The nitrogen atom of the diphenylamine (B1679370) moiety can act as a nucleophile, participating in reactions with various electrophiles. However, its nucleophilicity is generally lower than that of primary or secondary amines due to the steric hindrance imposed by the two phenyl groups and the delocalization of the lone pair. masterorganicchemistry.com Despite this, N-alkylation and N-acylation reactions are possible under appropriate conditions. For instance, the reaction with alkyl halides or acyl chlorides can introduce a fourth substituent on the nitrogen atom, leading to the formation of quaternary ammonium (B1175870) salts or N-acyl-N,N-diphenylaminothiazolium salts, respectively. The reactivity of the amine is influenced by the nature of the electrophile and the reaction conditions, such as solvent and temperature.
Electrophilic Reactions: While the nitrogen atom itself is nucleophilic, the phenyl rings of the diphenylamine group are susceptible to electrophilic substitution reactions. The amino group is an activating, ortho-, para-directing group, although its activating effect is somewhat attenuated by the electron-withdrawing character of the thiazole (B1198619) ring. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the phenyl rings, leading to a variety of substituted derivatives. It has been observed that in N,N-diarylsubstituted 2-aminothiophenes, which are structurally similar to the target compound, protonation and subsequent electrophilic attack can occur at the 5-position of the thiophene (B33073) ring rather than the nitrogen atom. researchgate.net This suggests that the thiazole ring in this compound might also compete for electrophiles.
The table below summarizes the expected reactivity of the amine moiety.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-N,N,4-triphenyl-1,3-thiazol-2-ammonium halide |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-N,N,4-triphenyl-1,3-thiazol-2-ammonium chloride |
| Electrophilic Aromatic Substitution | Nitrating agent (HNO₃/H₂SO₄) | Nitrated phenyl ring derivatives |
Cycloaddition and Coupling Reactions Involving the Thiazole Ring of this compound
The thiazole ring in this compound can participate in various cycloaddition and coupling reactions, offering pathways to construct more complex molecular architectures.
Cycloaddition Reactions: Thiazoles can undergo cycloaddition reactions, such as [4+2] Diels-Alder reactions, although these often require high temperatures due to the aromatic stability of the thiazole ring. In some cases, these reactions can be followed by the extrusion of a small molecule like sulfur to yield a pyridine (B92270) derivative. researchgate.net The reactivity of the thiazole ring as a diene or dienophile is influenced by the substituents present. The electron-donating diphenylamino group at the 2-position and the phenyl group at the 4-position of the target compound would influence the electronic properties of the thiazole ring and thus its reactivity in cycloaddition reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The thiazole ring of this compound can be functionalized through such reactions. For instance, palladium-catalyzed N-arylation of 2-aminothiazoles with aryl bromides and triflates has been reported as an efficient method for synthesizing N-aryl-2-aminothiazoles. nih.govmit.edunih.gov This methodology could potentially be applied to further functionalize the exocyclic amine of the target compound if a primary or secondary amine precursor is used.
Furthermore, the thiazole ring itself can participate in coupling reactions. For example, Suzuki and Sonogashira couplings of halogenated thiazoles are well-established methods for introducing aryl, heteroaryl, or alkynyl substituents onto the thiazole core. While this compound itself does not possess a halogen for direct coupling, halogenated derivatives could be synthesized and subsequently used in these coupling reactions to build more complex structures.
The table below provides an overview of potential cycloaddition and coupling reactions.
| Reaction Type | Reagent/Conditions | Potential Product |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Cycloadduct, potentially leading to a substituted pyridine after rearrangement |
| Suzuki Coupling (of a halogenated derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiazole derivative |
| Sonogashira Coupling (of a halogenated derivative) | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl-substituted thiazole derivative |
Mechanistic Pathways of this compound Formation and Transformation
The formation of the this compound scaffold can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a prominent method.
Formation via Hantzsch Thiazole Synthesis: The Hantzsch synthesis is a classic and versatile method for the preparation of thiazoles. In the context of this compound, this would involve the reaction of an α-haloketone with a thiourea (B124793) derivative. Specifically, the reaction would likely proceed between 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) and N,N-diphenylthiourea.
The mechanism of the Hantzsch synthesis generally involves three key steps:
Nucleophilic attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate.
Intramolecular cyclization: The nitrogen atom of the thiourea then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, leading to a five-membered ring intermediate, a hydroxythiazoline.
Dehydration: The hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring. youtube.com
A study on the synthesis of related 2-(diphenylamino)-4,5-disubstituted thiazole derivatives utilized the reaction of diphenylamine and benzoyl isothiocyanate with phenacyl bromide in the presence of triethylamine, which also proceeds through a Hantzsch-type mechanism. researchgate.net
Transformation Reactions: The this compound molecule can undergo various transformations. For instance, the thiazole ring can be cleaved under certain conditions. Additionally, the substituents on the phenyl rings can be modified through various aromatic substitution reactions, as discussed in section 4.1. The transformation of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones into 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones involves a sulfur/nitrogen displacement, highlighting the reactivity of the thiazole core. mdpi.com While not directly involving the target compound, this demonstrates the potential for transformations of the thiazole ring system.
Computational and Theoretical Chemistry Studies on N,n,4 Triphenyl 1,3 Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for N,N,4-Triphenyl-1,3-thiazol-2-amine Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently used to predict various molecular properties. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for such analyses. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-S (thiazole) | ~1.7 Å |
| Bond Length | C=N (thiazole) | ~1.3 Å |
| Bond Length | N-C (amine) | ~1.4 Å |
| Bond Angle | C-S-C (thiazole) | ~90° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For various thiazole (B1198619) derivatives, these values have been calculated to predict their behavior in chemical reactions. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how a molecule will interact with other molecules, for instance, in receptor binding or chemical reactions. In MEPs, red areas typically represent regions of high electron density (negative potential), while blue areas indicate low electron density (positive potential). researchgate.net
Natural Bond Orbital (NBO) Analysis of this compound Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and unfilled orbitals, which can reveal stabilizing interactions such as hyperconjugation. This analysis can quantify the strength of these interactions in terms of energy. For related heterocyclic systems, NBO analysis has been used to understand the delocalization of electrons and the stability of different conformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are built using statistical methods to predict the activity of new, untested compounds. For scaffolds related to thiazoles and triazoles, QSAR models have been developed to predict activities like anticancer potential. These models often use descriptors related to steric and electronic fields.
Molecular Dynamics Simulations and Intermolecular Interactions for this compound Systems
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the analysis of conformational changes and intermolecular interactions in a dynamic environment, such as in a solvent or bound to a biological target. For a molecule like this compound, MD simulations could provide insights into its flexibility, how it interacts with water molecules, and its potential binding modes with proteins. While specific MD studies on this compound are not available, the methodology is standard for drug discovery and materials science research involving similar molecules.
Advanced Derivatives and Analogues of N,n,4 Triphenyl 1,3 Thiazol 2 Amine
Design and Synthesis of N-Substituted N,N,4-Triphenyl-1,3-thiazol-2-amine Derivatives
The design of N-substituted derivatives of this compound focuses on modifying the electronic and steric properties of the exocyclic amino group. While direct N-substitution on the pre-formed triphenyl compound is challenging, a more common and versatile approach involves the synthesis of N-substituted-2-aminothiazoles from appropriately modified precursors. This strategy allows for the introduction of a wide variety of substituents on the nitrogen atom.
The general synthetic route to N-substituted 2-aminothiazoles often follows the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. To obtain N-substituted this compound analogues, one would start with a substituted N,N-diphenylthiourea.
A plausible synthetic approach would involve the following steps:
Synthesis of a substituted thiourea: Reaction of a substituted aniline (B41778) with carbon disulfide in the presence of a base can yield a dithiocarbamate, which can then be converted to a substituted thiourea.
Condensation with an α-haloketone: The substituted thiourea is then reacted with an α-haloketone, such as 2-bromo-1-phenylethan-1-one, to form the thiazole ring.
For instance, to introduce an additional aryl or alkyl group, a correspondingly substituted aniline would be used in the initial step of the synthesis. The reaction of various secondary amines with chloroacetyl chloride and subsequently with thiourea derivatives can also lead to N-substituted 2-aminothiazoles. researchgate.net
The table below outlines some examples of N-substituted 2-aminothiazole (B372263) derivatives, illustrating the diversity of substituents that can be incorporated.
| Substituent on Nitrogen | Synthetic Method | Reference |
| Aryl | Hantzsch synthesis from N-arylthiourea | derpharmachemica.com |
| Alkyl | Hantzsch synthesis from N-alkylthiourea | derpharmachemica.com |
| Acyl | Acylation of 2-aminothiazole | nih.gov |
| Thiourea | Addition of isothiocyanate to 2-aminothiazole | nih.gov |
Ring-Substituted this compound Analogues
The introduction of substituents onto the phenyl rings of this compound provides a powerful tool for fine-tuning the molecule's properties. The electronic nature and position of these substituents can significantly influence the compound's conformation, electronic distribution, and potential biological activity. The synthesis of these analogues typically involves the use of substituted anilines or substituted phenacyl halides in the Hantzsch thiazole synthesis.
A general synthetic scheme involves the reaction of a substituted thiourea with a substituted α-bromoacetophenone. researchgate.net For example, reacting N,N-diphenylthiourea with a 4-substituted-α-bromoacetophenone would yield a 4-(substituted-phenyl)-N,N-diphenyl-1,3-thiazol-2-amine. Similarly, starting with a substituted aniline to form a substituted N-phenylthiourea, followed by reaction with 2-bromo-1-phenylethan-1-one, would result in a substitution on one of the N-phenyl rings.
Research has shown the successful synthesis of a variety of ring-substituted N,4-diaryl-1,3-thiazol-2-amines. nih.gov These studies provide a foundation for the synthesis of analogous triphenyl derivatives. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines with various substituents on the N-phenyl and 4-phenyl rings have been prepared and evaluated for their biological activities. nih.gov
The following table presents examples of ring-substituted 2-aminothiazole analogues, highlighting the range of functional groups that have been incorporated.
| Position of Substitution | Substituent | Starting Materials | Reference |
| 4-phenyl ring | 4-methoxy | 4-Methoxyaniline and 2-bromo-1-phenylethan-1-one | nih.gov |
| 4-phenyl ring | 4-nitro | 4-Nitroaniline and 2-bromo-1-phenylethan-1-one | nist.gov |
| N-phenyl ring | 2,4-dimethoxy | 2,4-Dimethoxyaniline and 2-bromo-1-phenylethan-1-one | nih.gov |
| N-phenyl ring | 2,4-difluoro | 2,4-Difluoroaniline and 2-bromo-1-(3-aminophenyl)ethan-1-one | bldpharm.com |
Heterocyclic Ring Fusion Strategies with the this compound Core
Fusing an additional heterocyclic ring to the this compound core can lead to the creation of novel, rigid, and polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities. The strategy for ring fusion typically involves utilizing functional groups on the thiazole ring or its substituents to build the new heterocyclic system.
One common approach is the construction of a fused pyrimidine (B1678525) ring, leading to thiazolo[4,5-d]pyrimidine (B1250722) derivatives. This can be achieved by starting with a 4-amino-5-cyanothiazole, which can be prepared from a substituted thiourea. The amino and cyano groups then serve as reactive handles for the annulation of the pyrimidine ring. nih.gov Although direct application to the triphenyl scaffold has not been extensively reported, the general methodology provides a clear pathway. For instance, a suitably functionalized 2-(diphenylamino)thiazole could undergo cyclization reactions to form fused systems.
Another strategy involves the synthesis of thiazolo[5,4-b]pyridines. This can be accomplished through the cyclization of 2-hydroxy-3-thioureidopyridine derivatives. elsevierpure.com In the context of the target compound, a 2-(diphenylamino)-3-aminopyridine derivative could be envisioned as a precursor that, upon reaction with a thiocarbonyl source, could lead to a fused thiazolo[5,4-b]pyridine (B1319707) system. The synthesis of thiazolo[5,4-b]pyridine derivatives has also been achieved through intramolecular cyclization of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine. nih.govresearchgate.net
The following table summarizes some of the heterocyclic ring systems that have been fused to a thiazole core, which could be adapted for the this compound scaffold.
| Fused Heterocyclic System | General Synthetic Strategy | Reference |
| Thiazolo[4,5-d]pyrimidine | Cyclization of 4-amino-5-cyanothiazoles | nih.govrsc.org |
| Thiazolo[5,4-b]pyridine | Cyclization of 2-hydroxy-3-thioureidopyridines | elsevierpure.com |
| Imidazo[2,1-b]thiazole | Heterocyclization of 2-aminothiazole with α-haloketones | nih.gov |
| Thiazolo[3,2-a]pyrimidine | Reaction of 2-aminothiazole with β-ketoesters or diketones | nih.gov |
These strategies for creating advanced derivatives and analogues of this compound open up a vast chemical space for the development of new molecules with tailored functionalities and potential applications in various scientific fields.
Applications of N,n,4 Triphenyl 1,3 Thiazol 2 Amine in Non Medicinal Fields
Potential in Material Science: Organic Electronics and Dye Applications
There is a general indication that, due to its chemical structure, N,N,4-Triphenyl-1,3-thiazol-2-amine may have potential for use in material science. smolecule.com Specifically, it is suggested as a candidate for research in organic electronics and as a component in dye applications. smolecule.com However, specific studies detailing its electronic properties, performance in organic electronic devices, or its characteristics and efficacy as a dye are not available in the public domain.
Evaluation as Components in Advanced Agricultural Chemicals and Pesticides
The structural features of this compound have led to its consideration as a potential component in the development of advanced agricultural chemicals. smolecule.com Thiazole (B1198619) derivatives, as a broader class of compounds, are known to be investigated for pesticidal activities. However, specific research evaluating the efficacy of this compound as a pesticide or its role in other agricultural chemical formulations is not documented in available scientific literature.
This compound as a Precursor in Novel Chemical Entities Synthesis
The molecular framework of this compound makes it a theoretical precursor for the synthesis of other novel chemical entities. Chemical suppliers list it as a compound for research purposes, implying its potential use in synthetic chemistry. smolecule.com However, specific, documented synthetic pathways where this compound is utilized as a starting material for the creation of new molecules are not described in the accessible literature.
Concluding Remarks and Future Research Outlook for N,n,4 Triphenyl 1,3 Thiazol 2 Amine
Synthesis and Characterization Challenges and Opportunities
The synthesis of the thiazole (B1198619) ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and versatile method. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For N,N,4-Triphenyl-1,3-thiazol-2-amine , a potential synthetic route would likely involve the reaction of a suitable α-haloketone with N,N-diphenylthiourea.
However, the synthesis of this specific, highly substituted compound presents a number of challenges and opportunities. The presence of three phenyl groups can introduce steric hindrance, potentially lowering reaction rates and yields. The purification of the final product from starting materials and by-products might also be challenging due to similar polarities and solubilities. The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, would be a critical area of investigation to develop an efficient and scalable synthesis.
A significant opportunity lies in the exploration of modern synthetic methodologies. Microwave-assisted organic synthesis (MAOS), for instance, could offer a pathway to accelerated reaction times and improved yields, overcoming some of the kinetic barriers imposed by steric hindrance. Furthermore, the development of a robust and well-documented synthetic protocol would be the first crucial step to enable further investigation into the properties and applications of this compound.
Table 1: Predicted and Analogous Characterization Data
| Property | Predicted/Analogous Data | Source/Analogy |
|---|---|---|
| Molecular Formula | C21H16N2S | - |
| Molecular Weight | 328.43 g/mol | - |
| CAS Number | 23353-02-8 | chemsrc.com |
| Appearance | Likely a solid at room temperature | General property of similar compounds |
| ¹H NMR | Complex aromatic multiplets expected in the range of 7.0-8.0 ppm. | General knowledge of NMR spectroscopy. |
| ¹³C NMR | Multiple aromatic signals and characteristic thiazole ring carbon signals. | General knowledge of NMR spectroscopy. |
| IR Spectroscopy | C-N, C=N, and C-S stretching vibrations characteristic of the thiazole ring. Aromatic C-H stretching. | General knowledge of IR spectroscopy. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z ≈ 328.4. | General principles of mass spectrometry. msu.edu |
Note: The data in this table, apart from the molecular formula, molecular weight, and CAS number, are based on predictions and data from structurally related compounds due to the absence of published experimental data for this compound.
A primary challenge in characterization is the unambiguous assignment of all signals in the NMR spectra due to the overlapping nature of the phenyl proton and carbon resonances. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential for a complete structural elucidation. The opportunity here lies in the detailed spectroscopic analysis which could reveal subtle electronic effects of the triphenylamino group on the thiazole ring.
Emerging Directions in Theoretical and Computational Studies of this compound
Computational chemistry offers a powerful lens through which to explore the electronic structure and potential properties of novel molecules. For This compound , theoretical and computational studies represent a largely unexplored frontier. The application of Density Functional Theory (DFT) and other quantum chemical methods could provide valuable insights into its geometry, electronic properties, and spectroscopic behavior.
DFT calculations can be employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions within the molecule. Furthermore, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of a molecule and provides an indication of its potential as an electronic material.
Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, which can then be compared with experimental data to validate the computational model. nih.gov Such studies have been successfully applied to other triphenylamine-based dyes for solar cell applications, demonstrating the utility of this approach. nih.gov
A key area of opportunity is the investigation of the intramolecular charge transfer (ICT) characteristics of This compound . The triphenylamino group is a well-known electron donor, while the thiazole ring can act as an electron-accepting or π-bridging unit. Computational modeling can map the electron density distribution in the ground and excited states to understand the extent of ICT, which is a critical factor for applications in optoelectronics.
Future Prospects for Novel Non-Medicinal Applications of this compound
While no specific non-medicinal applications for This compound have been reported, its structural motifs suggest several promising avenues for future research. The combination of a triphenylamine (B166846) donor and a thiazole unit is a hallmark of many functional organic materials.
One of the most promising areas of application is in the field of organic electronics . Triphenylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaic (OPV) cells. snu.ac.krscispace.com The thiazole moiety can serve as a π-linker to extend the conjugation and tune the electronic properties. snu.ac.kr Therefore, This compound could be investigated as a component in such devices.
Another potential application is in the development of dye-sensitized solar cells (DSSCs) . Organic dyes containing a donor-π-acceptor (D-π-A) structure are central to the performance of DSSCs. The triphenylamine group can act as the electron donor, the thiazole ring as part of the π-bridge, and with appropriate functionalization, an acceptor group could be introduced to complete the D-π-A architecture. nih.gov Research on similar triphenylamine-thiazole systems has already shown their potential in this area. nih.gov
Furthermore, the fluorescent properties of triphenylamine derivatives suggest that This compound could be explored as a fluorescent sensor or probe . The sensitivity of its fluorescence to the local environment, such as polarity or the presence of specific analytes, could be investigated.
Q & A
What are the common synthetic routes for N,N,4-Triphenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions. For example, highlights the use of N,4-diaryl substitution via coupling reactions with aromatic amines. Optimizing solvent choice (e.g., ethanol or DMF) and reaction temperature (80–120°C) enhances reaction rates and product purity. Catalytic additives like p-toluenesulfonic acid (PTSA) can improve yields by facilitating intermediate formation .
How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
Basic
1H NMR spectra typically show signals for aromatic protons (δ 6.8–7.8 ppm), the thiazole ring proton (δ 7.1–7.3 ppm), and amine protons (δ 5.5–6.0 ppm, if not substituted). 13C NMR confirms the thiazole carbons (C2 at ~165 ppm) and aryl substituents. IR spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) and C=S/C=N vibrations (1500–1600 cm⁻¹). provides comparative data for analogous compounds, validating these assignments .
What structural features influence the reactivity and biological activity of this compound?
Basic
Dihedral angles between the thiazole ring and aryl substituents (e.g., ~73° in related structures) affect molecular planarity and π-π stacking interactions . Substituents on the N-phenyl groups (e.g., methoxy or halogen) modulate electronic properties and binding affinity to biological targets like tubulin, as shown in , where methoxy groups enhanced antiproliferative activity .
How can X-ray crystallography resolve challenges in determining the crystal structure of this compound derivatives?
Advanced
Single-crystal X-ray diffraction using SHELXL ( ) is critical for resolving conformational flexibility. Challenges include disordered solvent molecules and weak H-bonding networks. For example, describes using R22(8) ring motifs to stabilize dimers via N–H⋯N interactions. Software like WinGX ( ) and ORTEP-III ( ) aids in visualizing thermal ellipsoids and refining hydrogen positions .
What experimental designs are effective for evaluating the antiproliferative activity of this compound derivatives?
Advanced
Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (IC50 determination) and tubulin polymerization inhibition studies ( ). Molecular docking (AutoDock Vina) predicts binding modes to β-tubulin’s colchicine site. Validate results with competitive ELISA or immunofluorescence microscopy. highlights compound 10s (IC50 = 0.12 µM) as a benchmark for structure-activity relationships (SAR) .
How can quantum chemical analysis resolve tautomerism and electronic properties in this compound analogs?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) identify tautomeric equilibria, such as thiazole-pyridine hydrogen shifts ( ). Protonation studies reveal divalent N(I) character, with lone pairs on nitrogen influencing electron donation. NBO analysis quantifies hyperconjugative interactions, while UV-Vis spectra correlate with HOMO-LUMO gaps .
How should researchers address contradictions in reported biological activities of structurally similar thiazol-2-amine derivatives?
Advanced
Systematic SAR studies are essential. For example, shows that para-methoxy substituents enhance activity, while ortho-substituents sterically hinder binding. Compare docking scores (e.g., Glide SP) with experimental IC50 values to identify outliers. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Advanced
Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the N-aryl position without disrupting the thiazole core. Nanoformulation (liposomes or micelles) enhances aqueous solubility. Pharmacokinetic profiling (e.g., Caco-2 permeability assays) identifies absorption barriers, while pro-drug strategies (e.g., esterification) improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
